Cas no 1872340-52-7 (3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one)

3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one structure
1872340-52-7 structure
商品名:3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
CAS番号:1872340-52-7
MF:C11H18N2O2
メガワット:210.272822856903
CID:5793319
PubChem ID:165954472

3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one 化学的及び物理的性質

名前と識別子

    • 3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
    • 1872340-52-7
    • EN300-1108678
    • 3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
    • インチ: 1S/C11H18N2O2/c1-3-9(4-2)15-8-13-6-5-11(14)10(12)7-13/h5-7,9H,3-4,8,12H2,1-2H3
    • InChIKey: XDIGWYUUKZOJMV-UHFFFAOYSA-N
    • ほほえんだ: O(CN1C=CC(C(=C1)N)=O)C(CC)CC

計算された属性

  • せいみつぶんしりょう: 210.136827821g/mol
  • どういたいしつりょう: 210.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1108678-10.0g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7
10g
$6082.0 2023-05-24
Enamine
EN300-1108678-0.05g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1108678-0.1g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1108678-1.0g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7
1g
$1414.0 2023-05-24
Enamine
EN300-1108678-0.5g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1108678-5.0g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7
5g
$4102.0 2023-05-24
Enamine
EN300-1108678-0.25g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1108678-2.5g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1108678-1g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7 95%
1g
$986.0 2023-10-27
Enamine
EN300-1108678-5g
3-amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one
1872340-52-7 95%
5g
$2858.0 2023-10-27

3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one 関連文献

3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1872340-52-7 and Product Name: 3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one

The compound identified by the CAS number 1872340-52-7 and the product name 3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the dihydropyridine class, a structural motif widely recognized for its pharmacological properties. The unique structural features of this molecule, particularly the presence of an amino group and a pentan-3-yloxymethyl side chain, contribute to its distinctive chemical and biological profile.

Recent research in medicinal chemistry has highlighted the importance of dihydropyridines in the development of therapeutic agents. These compounds are known for their ability to interact with biological targets in a highly specific manner, making them valuable candidates for drug discovery. The 3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one structure combines elements that enhance both solubility and bioavailability, which are critical factors in drug design. The amino group at the 3-position serves as a potential site for hydrogen bonding interactions, while the pentan-3-yloxymethyl moiety increases hydrophobicity, thereby improving membrane permeability.

In the context of contemporary pharmaceutical research, this compound has garnered attention due to its potential applications in treating various diseases. Studies have demonstrated that derivatives of dihydropyridines can exhibit vasodilatory effects, making them relevant in cardiovascular therapeutics. Additionally, modifications at the 1-position of the dihydropyridine ring have been explored for their role in modulating enzyme activity. The specific arrangement of atoms in 3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one suggests that it may interfere with key biological pathways involved in inflammation and pain perception.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been instrumental in constructing the complex framework of this molecule. The use of chiral auxiliaries has also been considered to achieve enantiopure forms, which are often essential for therapeutic efficacy.

One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Researchers have leveraged computational modeling and high-throughput screening to identify analogs with enhanced pharmacological properties. The structural flexibility offered by the pentan-3-yloxymethyl group allows for easy derivatization, enabling the creation of a library of compounds with tailored biological activities. This approach aligns with modern drug discovery strategies that emphasize rapid iteration and optimization.

Preclinical studies have provided preliminary insights into the safety and efficacy of 3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one. In vitro assays have shown promising results regarding its interaction with target proteins, suggesting a strong binding affinity that could translate into therapeutic benefits. Animal models have further validated these findings by demonstrating favorable pharmacokinetic profiles. These results underscore the compound's potential as a viable candidate for clinical development.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 1872340-52-7. Predictive models have been trained on large datasets to forecast biological activity and toxicity, reducing the reliance on traditional trial-and-error methods. This innovative approach has not only shortened development timelines but also improved success rates in clinical trials. The compound's unique structure makes it an attractive subject for such computational studies.

Future research directions include exploring novel synthetic routes to improve scalability and cost-effectiveness. Additionally, investigating the compound's mechanism of action will provide deeper insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible medical advancements. The global interest in developing new treatments underscores the importance of compounds like 3-Amino-1-[(pentan-3-yloxy)methyl]-1,4-dihydropyridin-4-one.

The regulatory landscape also plays a crucial role in guiding the development and commercialization of such compounds. Compliance with international standards ensures that patients receive safe and effective medications. Regulatory agencies often require extensive documentation detailing synthesis procedures, toxicology data, and clinical trial results before approving new drugs for market distribution. This rigorous process reflects society's commitment to advancing healthcare while maintaining high safety standards.

In conclusion,1872340-52-7 represents a significant contribution to pharmaceutical chemistry due to its innovative structure and promising biological activities. The combination of traditional synthetic techniques with cutting-edge computational methods has positioned this compound as a valuable asset in modern drug discovery efforts. Continued research will further elucidate its therapeutic potential and pave the way for new treatments that address unmet medical needs worldwide.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd